molecular formula C8H3F6NO3 B6292589 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% CAS No. 2415751-72-1

5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95%

Cat. No. B6292589
CAS RN: 2415751-72-1
M. Wt: 275.10 g/mol
InChI Key: AWHGFFFMAFQKIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid (TFTPCA) is a synthetic compound with a wide range of applications in the scientific research field. It is a trifluoromethoxy derivative of pyridine, and is used in a variety of organic synthesis reactions. TFTPCA is available commercially in 95% purity, and is used in a variety of laboratory experiments and processes.

Scientific Research Applications

5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% is used in a variety of scientific research applications, including the synthesis of organic compounds, the preparation of pharmaceutical intermediates, and the development of new materials. It is also used in the synthesis of polymers, catalysts, and other materials used in the chemical industry. In addition, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has been used in the synthesis of new drugs and pharmaceuticals, as well as in the development of new analytical methods.

Mechanism of Action

5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% is an acid, and as such, it acts as an acid catalyst in organic synthesis reactions. It is able to catalyze the formation of new bonds between molecules, as well as the breakdown of existing bonds. In addition, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% can also act as a proton donor, allowing for the transfer of protons between molecules. This allows for the formation of new molecules, and the breakdown of existing ones.
Biochemical and Physiological Effects
5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has been found to have a variety of biochemical and physiological effects in laboratory experiments. It has been found to act as an inhibitor of the enzyme acetylcholinesterase, and as an agonist of the serotonin receptor 5-HT2A. It has also been found to have a variety of anti-inflammatory effects, as well as an ability to reduce the formation of free radicals.

Advantages and Limitations for Lab Experiments

5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% has several advantages for use in laboratory experiments. It is a commercially available compound, and is available in 95% purity. It is also a relatively stable compound, with a relatively high boiling point and low vapor pressure. Additionally, it is relatively non-toxic and non-volatile, making it suitable for use in a variety of laboratory experiments. However, it is also relatively expensive, and is not readily available in large quantities.

Future Directions

In the future, 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% could be used in a variety of new applications. It could be used in the development of new pharmaceuticals, or in the development of new materials. Additionally, it could be used in the synthesis of new polymers, catalysts, and other materials used in the chemical industry. Finally, it could be used in the development of new analytical methods, or in the development of new drugs and pharmaceuticals.

Synthesis Methods

5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% can be synthesized by a two-step process, involving the reaction of 4-trifluoromethylpyridine-2-carboxylic acid with trifluoromethoxybenzene in the presence of catalytic amounts of hydrochloric acid. The reaction is then followed by a hydrolysis step, which involves the addition of water to the reaction mixture. The hydrolysis reaction yields the desired 5-Trifluoromethoxy-4-trifluoromethylpyridine-2-carboxylic acid, 95% product in 95% purity.

properties

IUPAC Name

5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F6NO3/c9-7(10,11)3-1-4(6(16)17)15-2-5(3)18-8(12,13)14/h1-2H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHGFFFMAFQKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)OC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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